4H-1-Benzopyran-4-one, 5-bromo-
Description
Significance of the Chromone (B188151) Scaffold in Chemical and Biological Research
The chromone nucleus is a privileged structure in medicinal chemistry and drug discovery. cancer.govacs.org Its rigid bicyclic framework provides a unique template for the development of new therapeutic agents. nih.gov Chromone derivatives are integral components of many natural products and medicinal agents, exhibiting a wide spectrum of pharmacological properties. cancer.gov The synthetic accessibility and the potential for structural diversification have made chromones a focal point for medicinal chemists aiming to create novel molecules with therapeutic interest. nih.gov
The biological activities associated with the chromone scaffold are extensive and well-documented. researchgate.net They include anti-inflammatory, anti-allergic, anti-diabetic, antitumor, and antimicrobial effects. nih.govresearchgate.net Furthermore, chromone derivatives have shown promise as anti-Alzheimer's agents, monoamine oxidase (MAO) inhibitors, and for their neuroprotective properties. nih.govnih.gov The versatility of the chromone structure allows it to interact with a multitude of biological targets, making it a valuable scaffold for addressing a range of diseases. researchgate.net
Overview of Halogenated 4H-1-Benzopyran-4-one Derivatives and their Distinctive Properties
The introduction of halogen atoms into the chromone scaffold can significantly modify the physicochemical and biological properties of the parent molecule. Halogenation can influence factors such as lipophilicity, metabolic stability, and binding affinity to biological targets. The specific halogen and its position on the chromone ring can lead to distinct pharmacological profiles.
Palladium-catalyzed coupling reactions of halogenated chromones, particularly bromochromones, have been instrumental in creating vinylated chromones. rsc.org This method allows for the regioselective introduction of substituents into the chromone ring system, providing a clean and efficient pathway to novel derivatives. rsc.org Research has shown that halogenated chalcones and flavonols, which are structurally related to chromones, exhibit superior anticancer activity compared to their non-halogenated counterparts. researchgate.net Specifically, the anticancer activity of these halogenated derivatives was found to increase as the substituent on the B-ring was changed from fluorine to chlorine and then to bromine. researchgate.net
Research Landscape for 4H-1-Benzopyran-4-one, 5-bromo- within the Halochromone Family
Within the diverse family of halogenated chromones, "4H-1-Benzopyran-4-one, 5-bromo-" (5-bromochromone) has emerged as a compound of interest for further chemical exploration. While the broader class of chromones has been extensively studied, the specific research landscape for 5-bromochromone is more focused. Its primary role has been as a key intermediate in the synthesis of more complex chromone derivatives. The bromine atom at the 5-position serves as a versatile handle for introducing various functional groups through cross-coupling reactions and other transformations, thereby enabling the generation of libraries of novel compounds for biological screening.
The strategic placement of the bromine atom on the benzene (B151609) ring of the chromone nucleus makes 5-bromochromone a valuable building block in the design and synthesis of targeted therapeutic agents. While direct biological applications of 5-bromochromone itself are not extensively reported, its utility in constructing more elaborate and potentially more potent molecules underscores its importance in the field of medicinal chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO2/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFXSTFHCPHJDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)C=CO2)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201308328 | |
| Record name | 5-Bromo-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201308328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260485-23-1 | |
| Record name | 5-Bromo-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260485-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201308328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comprehensive Spectroscopic and Structural Characterization in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 5-bromochromone, ¹H and ¹³C NMR are fundamental for assigning the positions of hydrogen and carbon atoms, respectively.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) provides information on the chemical environment, connectivity, and number of hydrogen atoms in a molecule. In 5-bromochromone, the protons on the aromatic and pyran rings exhibit characteristic chemical shifts and coupling patterns. The electron-withdrawing nature of the bromine atom and the carbonyl group, along with the aromatic ring currents, influences the resonance frequencies of the nearby protons.
The expected ¹H NMR spectrum would show distinct signals for the protons at positions 2, 3, 6, 7, and 8. The protons on the pyran ring (H-2 and H-3) typically appear as doublets due to their coupling with each other. The aromatic protons (H-6, H-7, and H-8) would present as a more complex splitting pattern (e.g., triplets or doublets of doublets) due to their mutual coupling. The exact chemical shifts (δ) and coupling constants (J) are crucial for definitive structural assignment.
Table 1: Representative ¹H NMR Data for 5-bromochromone (Note: The following data is a representative example based on closely related structures and is intended for illustrative purposes.)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.0 | d | ~6.0 |
| H-3 | ~6.3 | d | ~6.0 |
| H-7 | ~7.7 | t | ~8.0 |
| H-6 | ~7.5 | d | ~8.0 |
| H-8 | ~7.4 | d | ~8.0 |
d = doublet, t = triplet
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy identifies all non-equivalent carbon atoms in a molecule. libretexts.org In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically appears as a single sharp line, simplifying the spectrum significantly. researchgate.net The chemical shifts are highly sensitive to the electronic environment of the carbon atom.
For 5-bromochromone, nine distinct signals are expected, corresponding to the nine carbon atoms in the structure. The carbonyl carbon (C-4) is characteristically found far downfield (at a high ppm value) due to the strong deshielding effect of the double-bonded oxygen. libretexts.orgresearchgate.net The carbon atom directly bonded to the bromine (C-5) will also have a specific chemical shift influenced by the halogen's electronegativity and heavy atom effect. The other aromatic and pyran ring carbons will resonate at predictable regions of the spectrum.
Table 2: Representative ¹³C NMR Data for 5-bromochromone (Note: The following data is a representative example based on closely related structures and is intended for illustrative purposes.)
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | ~156 |
| C-3 | ~112 |
| C-4 | ~176 |
| C-4a | ~124 |
| C-5 | ~118 |
| C-6 | ~128 |
| C-7 | ~136 |
| C-8 | ~122 |
| C-8a | ~154 |
Advanced Two-Dimensional (2D) NMR Techniques for Complex Structures
For complex molecules or to provide unequivocal assignments, two-dimensional (2D) NMR techniques are employed. Experiments like COSY (Correlation Spectroscopy) establish ¹H-¹H coupling relationships, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C atoms. An HMBC (Heteronuclear Multiple Bond Correlation) experiment reveals longer-range (2-3 bond) correlations between protons and carbons. These advanced techniques would definitively confirm the connectivity of the 5-bromochromone skeleton by mapping out the entire spin system and providing unambiguous assignments for all proton and carbon signals, resolving any ambiguities from 1D spectra.
Vibrational Spectroscopy for Molecular Fingerprinting
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. researchgate.net The FT-IR spectrum of 5-bromochromone is characterized by several key absorption bands that correspond to specific functional groups and bond vibrations within the molecule.
The most prominent peak is typically the C=O stretching vibration of the ketone group in the pyran ring, which appears as a strong, sharp band in the region of 1650-1680 cm⁻¹. Other significant absorptions include the C=C stretching vibrations of the aromatic and pyran rings (around 1450-1600 cm⁻¹), the C-O-C stretching of the ether linkage (around 1200-1300 cm⁻¹), and the C-H stretching and bending modes. The C-Br stretching vibration is also expected to appear in the fingerprint region at lower wavenumbers (typically 500-700 cm⁻¹). libretexts.org
Table 3: Characteristic FT-IR Absorption Bands for 5-bromochromone
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3050-3100 | C-H Stretch | Aromatic & Vinylic |
| ~1660 | C=O Stretch | α,β-Unsaturated Ketone |
| ~1600, ~1470 | C=C Stretch | Aromatic & Pyran Ring |
| ~1250 | C-O-C Asymmetric Stretch | Aryl Ether |
| ~900-675 | C-H Out-of-plane Bend | Aromatic |
| ~690-515 | C-Br Stretch | Aryl Halide |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. msu.edu The absorption of this energy promotes electrons from a lower energy ground state (typically a bonding or non-bonding orbital) to a higher energy excited state (an anti-bonding orbital). msu.edu
The UV-Vis spectrum of 5-bromochromone is expected to show distinct absorption bands characteristic of its conjugated system. The benzopyran-4-one core contains multiple chromophores, including the aromatic ring, the carbon-carbon double bond, and the carbonyl group, all in conjugation. This extended π-electron system leads to π → π* and n → π* electronic transitions.
Typically, chromone (B188151) derivatives exhibit strong absorption bands in the ultraviolet region. The π → π* transitions, which are of high intensity, are expected to appear at shorter wavelengths, while the lower intensity n → π* transition, associated with the carbonyl group's non-bonding electrons, appears at a longer wavelength. The position of the maximum absorption wavelength (λmax) is sensitive to substituents on the chromone ring; the presence of the bromo group may cause a slight shift (bathochromic or hypsochromic) compared to the unsubstituted parent compound. uomustansiriyah.edu.iq
Table 4: Expected UV-Vis Absorption Data for 5-bromochromone
| Wavelength (λmax, nm) | Molar Absorptivity (ε) | Transition Type |
| ~250-270 | High | π → π |
| ~300-320 | Lower | n → π |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. chemguide.co.uk When a molecule is introduced into the mass spectrometer, it is ionized, typically by electron impact (EI), which knocks an electron off the molecule to form a positively charged molecular ion (M⁺•). chemguide.co.uk This molecular ion is often energetically unstable and can break apart into smaller, charged fragments. chemguide.co.uk The spectrometer separates these ions based on their mass-to-charge ratio (m/z), producing a spectrum that shows the relative abundance of each ion.
For 4H-1-Benzopyran-4-one, 5-bromo-, the presence of a single bromine atom is highly diagnostic. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in nearly a 1:1 natural abundance. libretexts.org Consequently, any ion containing a bromine atom will appear as a pair of peaks of almost equal intensity, separated by two m/z units. youtube.com This characteristic "double peak" for the molecular ion (M⁺• and [M+2]⁺•) is a clear indicator of a monobrominated compound. youtube.com The molecular formula for 5-bromo-4H-1-benzopyran-4-one is C₉H₅BrO₂, giving a molecular weight of 223.94 g/mol for the ⁷⁹Br isotope and 225.94 g/mol for the ⁸¹Br isotope.
The fragmentation of the 4H-1-benzopyran-4-one (chromone) skeleton is well-studied and often proceeds through characteristic pathways. One of the most significant fragmentation mechanisms for six-membered unsaturated cyclic compounds is the retro-Diels-Alder (RDA) reaction. youtube.comyoutube.com This process involves the cleavage of the pyrone ring, which can lead to the formation of a diene and a dienophile. youtube.com For the chromone nucleus, this typically results in the loss of acetylene (B1199291) (C₂H₂), leading to a prominent fragment ion. Another common fragmentation pathway is the loss of a neutral carbon monoxide (CO) molecule from the pyrone ring, a characteristic fragmentation for carbonyl-containing compounds. miamioh.edu Subsequent loss of the bromine radical (•Br) or hydrogen bromide (HBr) from fragment ions can also occur.
A summary of expected key ions in the electron ionization mass spectrum of 4H-1-Benzopyran-4-one, 5-bromo- is presented below.
| Ion Description | Proposed Formula | Expected m/z (⁷⁹Br / ⁸¹Br) | Fragmentation Pathway |
| Molecular Ion | [C₉H₅BrO₂]⁺• | 224 / 226 | Ionization of parent molecule |
| Loss of CO | [C₈H₅BrO]⁺• | 196 / 198 | M⁺• - CO |
| Loss of CO and Br | [C₈H₅O]⁺ | 117 | [M - CO]⁺• - •Br |
| Retro-Diels-Alder | [C₇H₄BrO]⁺• | 183 / 185 | M⁺• - C₂H |
| Benzoyl Cation | [C₇H₅O]⁺ | 105 | Fragmentation of the pyrone ring |
| Bromophenyl Cation | [C₆H₄Br]⁺ | 155 / 157 | Cleavage and rearrangement |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding a molecule's physical and chemical properties.
While a specific crystallographic study for 4H-1-Benzopyran-4-one, 5-bromo- was not identified in the searched literature, the crystal structure of its isomer, 6-bromochromone (B1332178) (6-bromo-4H-1-benzopyran-4-one), has been reported. researchgate.net The analysis of this related compound provides a clear example of the detailed structural information that can be obtained through X-ray diffraction. The study of 6-bromochromone revealed its crystal system, space group, and unit cell dimensions, offering insights into how the molecules pack in the solid state. researchgate.net Similar analysis of the 5-bromo isomer would definitively confirm the planarity of the benzopyranone ring system and detail the orientation of the bromine atom relative to the fused rings.
The crystallographic data obtained for the related compound, 6-bromochromone, is presented in the table below as an exemplar of the parameters determined in such studies. researchgate.net
| Parameter | 6-bromochromone (C₉H₅BrO₂) |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 3.922(1) |
| b (Å) | 5.723(2) |
| c (Å) | 17.208(5) |
| β (°) ** | 95.447(6) |
| Volume (ų) ** | Not Reported |
| Z (molecules/unit cell) | 2 |
| Temperature (K) | 193 |
Application of Advanced Analytical Techniques in Materials Characterization Research
The compound 4H-1-Benzopyran-4-one, 5-bromo- and its derivatives can serve as building blocks for more complex functional materials, necessitating the use of advanced analytical techniques for their characterization. acs.org The integration of spectroscopic, thermal, and computational methods is essential for establishing structure-property relationships that guide the development of new materials. d-nb.infooaepublish.com
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Pyrolysis–Combustion Flow Calorimetry (PCFC), are critical for evaluating the thermal stability and flammability of materials incorporating brominated chromone derivatives. mdpi.com TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and char yield, while PCFC can assess heat release rates, which is vital in the development of flame-retardant materials. mdpi.com
Computational analysis, particularly Density Functional Theory (DFT), has become a powerful tool for complementing experimental data. nih.gov DFT calculations can be used to optimize molecular geometries, predict spectroscopic properties (such as NMR chemical shifts), and investigate electronic structures. d-nb.info The analysis of Frontier Molecular Orbitals (HOMO and LUMO) provides insights into the chemical reactivity and stability of chromone derivatives, which can be correlated with their observed biological or material properties. nih.gov
In the context of materials science, a multi-technique approach is often employed. For instance, when chromone derivatives are incorporated into polymers or metal-organic frameworks, techniques like solid-state NMR, Fourier-transform infrared spectroscopy (FTIR), and electron microscopy (SEM, TEM) are used to probe the structure, morphology, and dispersion of the chromone unit within the bulk material. These advanced characterization methods are fundamental to understanding how the molecular properties of a compound like 4H-1-Benzopyran-4-one, 5-bromo- translate into the macroscopic performance of a functional material. oaepublish.com
Elucidation of Biological Activities and Mechanistic Pathways of Bromochromones
Investigation of Enzyme Modulation and Inhibition
Studies on Oxidative Stress-Related Enzymes and Pathways (e.g., Nrf2 pathway activation)
Research has indicated that certain brominated compounds can influence cellular responses to oxidative stress, a key factor in various pathological conditions. One of the primary mechanisms involved is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. frontiersin.orgmdpi.com Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). mdpi.com In the presence of oxidative stress, this inhibition is released, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes. frontiersin.orgmdpi.com
A study on a related compound, (±)-5-bromo-2-(5-fluoro-1-hydroxyamyl) benzoate (B1203000) (BFB), demonstrated its protective effects against hydrogen peroxide-induced oxidative stress in PC12 cells through the activation of the Nrf2 pathway. frontiersin.org Treatment with BFB led to a decrease in markers of oxidative damage and an increase in the expression of Nrf2-related factors. frontiersin.org The protective effects of BFB were blocked by an Nrf2 inhibitor, confirming the pathway's involvement. frontiersin.org This activation is linked to autophagy, where the p62 protein plays a crucial role in the degradation of Keap1, thereby freeing Nrf2 to initiate its protective functions. mdpi.com
Table 1: Investigated Oxidative Stress-Related Pathways and Enzymes
| Pathway/Enzyme | Role in Oxidative Stress | Compound Interaction |
| Nrf2 Pathway | Regulates the expression of antioxidant proteins. frontiersin.orgmdpi.com | Activated by certain brominated compounds, leading to neuroprotective effects. frontiersin.org |
| Keap1 | Cytoplasmic inhibitor of Nrf2. mdpi.com | Degraded via autophagy, a process influenced by compounds like BFB. mdpi.com |
| p62/SQSTM1 | Autophagy receptor protein that can target Keap1 for degradation. mdpi.com | Upregulation by BFB promotes Keap1 degradation and subsequent Nrf2 activation. mdpi.com |
Inhibition of Glycosidases (e.g., α-Glucosidase)
The inhibition of α-glucosidase, an enzyme crucial for carbohydrate digestion, is a therapeutic strategy for managing type 2 diabetes. nih.gov Several studies have explored the potential of chromone (B188151) derivatives as α-glucosidase inhibitors. Research has shown that the introduction of a bromine atom to the chromone structure can significantly enhance its inhibitory activity against α-glucosidase. nih.govfrontiersin.org
In one study, a series of flavonoid derivatives were synthesized and tested for their anti-α-glucosidase activities. A derivative featuring a bromine group exhibited the highest inhibitory activity, with an IC50 value of 15.71 ± 0.21 μM, which was significantly more potent than the standard drug, acarbose. frontiersin.org Kinetic studies revealed that this compound acts as a reversible and mixed-type inhibitor. frontiersin.org Molecular docking simulations suggested that the compound binds tightly to the active site of the enzyme. frontiersin.org Similarly, another study on bis(indol-3-yl)methane derivatives found that introducing a bromine group to the indole (B1671886) ring resulted in a notable increase in α-glucosidase inhibition. nih.gov
Table 2: α-Glucosidase Inhibitory Activity of Brominated Compounds
| Compound Type | Key Structural Feature | IC50 Value | Inhibition Type |
| Flavonoid Derivative | Bromine group on phenylpropionic acid fraction frontiersin.org | 15.71 ± 0.21 μM frontiersin.org | Reversible, Mixed-type frontiersin.org |
| Bis(indol-3-yl)methane Derivative | Bromine group on indole ring nih.gov | 30.48 ± 1.27 µM nih.gov | Not specified |
Modulation of Kinase Activities
Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is often implicated in diseases such as cancer. gu.se Benzopyran-4-one derivatives have been investigated for their potential as kinase inhibitors. nih.govresearchgate.net
One study synthesized a series of 4-oxo-4H-1-benzopyran derivatives and evaluated their inhibitory potency against active Src kinase. researchgate.net Another investigation into benzopyran-4-one-isoxazole hybrid compounds screened a selected compound against several protein kinases. nih.gov While that specific compound was found to be inactive, the study highlighted that many active benzopyran analogs with kinase inhibitory activity have substitutions at the 2-position. nih.gov For instance, LY294002, a known phosphatidylinositol 3-kinase (PI3K) inhibitor, is a 2-substituted 4H-1-benzopyran-4-one derivative. nih.govnih.gov
Interaction with Topoisomerase Enzymes
Topoisomerases are essential enzymes that manage the topological state of DNA during critical cellular processes like replication and transcription. nih.govoaepublish.com They are a key target for anticancer drugs. nih.govnih.gov Some flavonoids and related polyphenolic compounds have been shown to inhibit human topoisomerase I (topo I) by stabilizing the enzyme-DNA cleavable complex. nih.gov
Studies on terbenzimidazoles have revealed that lipophilic substituents at the 5-position, such as a bromo group, can enhance cytotoxicity. nih.gov Specifically, 5-bromo-terbenzimidazole derivatives have been synthesized and evaluated for their topo I poisoning activity. nih.gov These derivatives were found to retain significant topo I poisoning activity and possess cytotoxicity. nih.gov The structure of the compound, particularly the planar polycyclic system, is crucial for its interaction with the topoisomerase-DNA complex. tandfonline.com
Analysis of Receptor Binding and Signaling Pathway Interactions
Affinity and Selectivity for Specific Receptor Subtypes (e.g., A3 Adenosine (B11128) Receptors, 5-HT2B Receptors)
The 5-bromo-4H-1-benzopyran-4-one scaffold and its derivatives have been studied for their ability to bind to various G-protein coupled receptors, demonstrating both affinity and selectivity for certain subtypes.
A3 Adenosine Receptors (A3AR): Research into adenosine analogues has shown that bromine substitution can influence binding affinity and selectivity for adenosine receptor subtypes. In one study, a 5'-bromo derivative of an adenosine analogue showed equipotent binding to the A3AR compared to its non-brominated counterpart, although with reduced selectivity. nih.gov Another study on adenosine A3 receptor ligands prepared bromine-76 (B1195326) radiolabeled analogues and confirmed their high affinity for the human A3AR. nih.gov
5-HT2B Receptors: The serotonin (B10506) 5-HT2B receptor has been implicated in the pathophysiology of migraine headaches. nih.gov Studies have shown that various drugs used in migraine prophylaxis act as antagonists at this receptor. nih.gov While direct binding data for 5-bromo-4H-1-benzopyran-4-one to the 5-HT2B receptor is not specified, the broader class of chromone derivatives has been explored for interactions with serotonin receptors. The lack of selectivity is a known characteristic of ligands for 5-HT2 receptors. taylorandfrancis.com
Table 3: Receptor Binding Profile for Brominated Compounds
| Receptor Subtype | Compound Type | Finding |
| A3 Adenosine Receptor | 5'-bromo adenosine analogue | Equipotent binding to A3AR, but with reduced selectivity. nih.gov |
| A3 Adenosine Receptor | Bromine-76 radiolabeled A3AR ligands | High affinity (Ki ≈ 0.6 nM) for human A3AR. nih.gov |
| 5-HT2B Receptor | Migraine prophylactic drugs | Many act as antagonists at the 5-HT2B receptor. nih.gov |
Effects on Cellular Signaling Cascades in Research Models
The modulation of cellular signaling cascades is a key aspect of the biological activity of bromochromone derivatives. These compounds have been shown to influence a variety of signaling pathways that are fundamental to cellular function and are often dysregulated in disease states.
Research into a series of furoxan derivatives of chromone demonstrated that their antiproliferative activity is linked to the induction of apoptosis through both endogenous and exogenous pathways. One particularly potent compound, 15a , was found to cause S-phase cell cycle arrest in a concentration-dependent manner. Further investigation revealed that it triggers apoptosis through mitochondria-related pathways, evidenced by the increased expression of pro-apoptotic proteins such as Bax, Bad, HtrA2, and Trail R2/DR5. nih.gov This suggests that certain bromochromone-containing scaffolds can intervene in the cell cycle and apoptosis signaling.
In the context of cancer, another brominated compound, 5'-Br , has been shown to induce apoptosis and disrupt the cell cycle at the G0/G1 phase. nih.gov Its mechanism involves the dysregulation of mitochondrial functions, including the depolarization of the mitochondrial inner membrane and a decrease in cellular ATP levels. nih.gov This compound also modulates the expression and phosphorylation of Bcl-2, leading to the release of cytochrome c, a critical step in the intrinsic apoptotic pathway. nih.gov Furthermore, it inhibits the activity of cyclin-dependent kinases CDK2 and CDK4, which are crucial for cell cycle progression. nih.gov
Signaling pathways are also central to the action of LXR agonists in pancreatic ductal adenocarcinoma (PDAC) cells. Activation of LXR by agonists leads to antiproliferative effects, which are associated with a G1/G0 cell cycle arrest and a decrease in DNA synthesis. plos.org Microarray analysis of cells treated with an LXR agonist revealed changes in the expression of genes involved in proliferation-related pathways. plos.org Most cell surface receptors initiate intracellular signal transduction by stimulating target enzymes, which can be directly linked or coupled via G proteins. nih.gov These signaling pathways often involve a cascade of protein kinases, such as the MAP kinase pathway, which transmits signals from the cell surface to the nucleus to regulate gene expression. nih.govnih.gov
The table below summarizes the effects of specific bromochromone derivatives on cellular signaling pathways:
| Compound/Derivative | Research Model | Observed Effects on Cellular Signaling |
| Furoxan derivative 15a | K562 cancer cells | Induces S-phase cell cycle arrest and apoptosis via mitochondria-related pathways. nih.gov |
| 5'-Br | HL-60 leukemia cells | Triggers intrinsic apoptotic pathway, dysregulates mitochondrial function, and arrests cell cycle at G0/G1 phase by inhibiting CDK2 and CDK4. nih.gov |
| LXR Agonists | PDAC cells | Induces G1/G0 cell cycle arrest and alters gene expression in proliferation-related pathways. plos.org |
Structure-Activity Relationship (SAR) Studies of Bromochromone Derivatives
The biological activities of bromochromone derivatives are intricately linked to their chemical structures. Structure-activity relationship (SAR) studies are instrumental in deciphering how modifications to the chromone scaffold influence their therapeutic potential.
Influence of Halogen Positional Isomerism on Bioactivity
The position of the halogen atom on the chromone ring is a critical determinant of biological activity. While direct SAR studies on positional isomers of 5-bromochromone are not extensively detailed in the provided context, the importance of substituent positioning is a well-established principle in medicinal chemistry. For instance, in a series of substituted chromone/chroman-4-one derivatives, the placement of substituents at the 2-, 6-, and 8-positions was found to be most favorable for inhibitory activity against SIRT2. acs.org Specifically, the substituent at the 6-position was deemed more critical for activity than the one at the 8-position. acs.org This highlights that even within the same class of compounds, subtle changes in substituent placement, such as the position of a bromine atom, can significantly alter biological efficacy. The antiviral activities of chromone derivatives are also controlled by both the type and the position of the substituents on the chromone core. jst.go.jp
Impact of Other Substituents on the Chromone Scaffold
The introduction of various substituents on the chromone scaffold has a profound impact on the biological activity of the resulting derivatives. The type, number, and position of these substituents are crucial in determining the pharmacological profile. nih.gov
For instance, the introduction of a carboxylic group on the chromone core has been shown to result in higher activity compared to methyl, ethyl, and hydroxyl groups. nih.gov In a study of dirchromone derivatives, the presence of a 2-hydrophobic substituent and a 4-hydrogen bond donor/acceptor on the 4-chromanone (B43037) scaffold, along with hydroxyl groups at the 5- and 7-positions, enhanced antibacterial activities. researchgate.net Conversely, the presence of hydroxy and cyanide substituents was found to diminish cytotoxicity. researchgate.net
In the context of SIRT2 inhibition, larger, electron-withdrawing substituents in the 6- and 8-positions of chroman-4-ones were favorable for activity. acs.org However, bulky groups directly attached to the ring system were found to decrease inhibitory effects. acs.org A study on benzo[b]thiophenyl chromone derivatives revealed that a 10π-electron system, juxtaposed 4-oxo and 5-hydroxy groups, and 7-alkoxy groups were important for potent antimitotic activity. nih.gov
The table below illustrates the impact of different substituents on the bioactivity of chromone derivatives:
| Substituent/Modification | Position(s) | Effect on Bioactivity |
| Carboxylic group | Chromone core | Increased activity compared to methyl, ethyl, hydroxyl groups. nih.gov |
| 2-hydrophobic substituent & 4-H-bond donor/acceptor | 2 & 4 | Enhanced antibacterial activity. researchgate.net |
| Hydroxyl groups | 5 & 7 | Enhanced antibacterial activity. researchgate.net |
| Hydroxy & Cyanide groups | - | Diminished cytotoxicity. researchgate.net |
| Large, electron-withdrawing groups | 6 & 8 | Favorable for SIRT2 inhibition. acs.org |
| Bulky groups | Directly on ring | Decreased SIRT2 inhibition. acs.org |
| 10π-electron system, 4-oxo, 5-hydroxy, 7-alkoxy groups | - | Important for potent antimitotic activity. nih.gov |
Role of Halogen Bonding Interactions in Biological Systems
Halogen bonding is a significant non-covalent interaction that contributes to the specificity of halogenated compounds in biological systems. nih.gov This interaction occurs between an electropositive region on a halogen atom (the σ-hole) and a Lewis basic site, such as an oxygen or nitrogen atom on a biological macromolecule. nih.govmdpi.com The strength and directionality of halogen bonds can significantly enhance the binding affinity and selectivity of a ligand for its target. nih.govmedtigo.com
In the context of drug design, halogen bonding is increasingly being utilized to improve the potency of inhibitors. nih.govmedtigo.com For bromochromones, the bromine atom can act as a halogen bond donor, forming interactions with amino acid residues in the active site of a protein. nih.gov The prevalence of halogenated compounds as inhibitors of biomedically important targets underscores the importance of this interaction, often providing a significant increase in specificity. nih.gov The number of identified biological halogen bonds in the Protein Data Bank has grown substantially, indicating a greater recognition of their role in molecular recognition. nih.gov
Exploration of Antiproliferative and Antimicrobial Mechanisms
Bromochromones have demonstrated potential as both antiproliferative and antimicrobial agents. Research in this area aims to uncover the molecular mechanisms underlying these activities.
Molecular Targets in Bacterial and Fungal Systems
In the fight against microbial infections, bromochromones have shown promise by targeting key cellular processes in bacteria and fungi.
Bacterial Systems:
Some chromone derivatives have been found to dissipate the bacterial membrane potential, which in turn inhibits macromolecular biosynthesis. researchgate.net Further studies have indicated that selected compounds can inhibit DNA topoisomerase IV, suggesting that they may have complex mechanisms of action. researchgate.net The Type III Secretion System (T3SS), a virulence factor in many Gram-negative bacteria, has also emerged as a potential target for therapeutic intervention. nih.gov
Fungal Systems:
Certain bromochromone derivatives have demonstrated significant antifungal activity. For example, 6-bromochromone-3-carbonitrile has been shown to be effective against Candida species. asm.org Transcriptomic analyses revealed that this compound downregulates the expression of genes related to hyphae formation and biofilm development, such as TEC1 and UME6. asm.org Biofilms are a major contributor to the persistence of Candida infections, as they confer resistance to antifungal agents and the host immune system. asm.org By inhibiting biofilm formation and the development of hyphae, these compounds disrupt key virulence factors of C. albicans. asm.org Enzymes in the amino acid biosynthesis pathways of fungi, which are absent in humans, also present attractive targets for novel antifungal drugs. nih.gov
The table below outlines some of the known molecular targets of bromochromone derivatives in microbial systems:
| Organism Type | Molecular Target/Mechanism | Example Compound/Derivative |
| Bacteria | Dissipation of membrane potential; Inhibition of macromolecular biosynthesis; Inhibition of DNA topoisomerase IV. researchgate.net | Selected chromone derivatives |
| Fungi | Downregulation of hypha-forming and biofilm-related genes (TEC1, UME6). asm.org | 6-bromochromone-3-carbonitrile |
| Fungi | Inhibition of amino acid biosynthesis pathways. nih.gov | General antifungal strategy |
Cellular Mechanism Studies in Research Models
The compound 4H-1-Benzopyran-4-one, 5-bromo-, a member of the benzopyran class of compounds, has been a subject of interest in medicinal chemistry due to the diverse biological activities associated with its core structure. evitachem.com Benzopyran derivatives are recognized for their potential as therapeutic agents, and the substitution of a bromine atom at the 5-position can significantly influence the compound's reactivity and biological properties. evitachem.com Research into the specific cellular mechanisms of 5-bromo-4H-1-benzopyran-4-one is aimed at understanding its potential antiproliferative and anti-inflammatory effects. evitachem.com Studies in this area typically investigate the compound's interaction with biological targets like enzymes and receptors, which can trigger specific cellular responses. evitachem.com
While detailed mechanistic studies specifically for 5-bromo-4H-1-benzopyran-4-one on apoptosis, cell cycle arrest, ROS generation, and DNA damage are not extensively documented in publicly available research, the general class of chromone derivatives has been investigated for these effects. For instance, various chromone derivatives have been shown to induce apoptosis and cause cell cycle arrest in different cancer cell lines. sci-hub.senih.gov Specifically, certain derivatives have been found to arrest the cell cycle in the G0/G1 or G2/M phase. sci-hub.seunav.edu The generation of reactive oxygen species (ROS) is another mechanism by which some chemical compounds exert their cytotoxic effects, leading to cellular damage and programmed cell death. nih.govwaocp.org Furthermore, damage to DNA is a critical event that can trigger these cellular responses. sigmaaldrich.comcabimer.es
The table below summarizes the cellular mechanisms that are typically investigated for compounds in this class, based on studies of related derivatives.
Table 1: Investigated Cellular Mechanisms of Chromone Derivatives
| Cellular Mechanism | Research Model Focus | Common Findings for Related Derivatives |
| Apoptosis | Cancer Cell Lines | Induction of programmed cell death. sci-hub.senih.gov |
| Cell Cycle Arrest | Cancer Cell Lines | Halting of cell proliferation at specific phases (e.g., G0/G1, G2/M). sci-hub.seunav.edu |
| ROS Generation | Various Cell Models | Increased production of reactive oxygen species. nih.govwaocp.org |
| DNA Damage | Various Cell Models | Induction of lesions or breaks in DNA. sigmaaldrich.comcabimer.es |
Detailed research findings focusing exclusively on 4H-1-Benzopyran-4-one, 5-bromo-, are necessary to fully elucidate its specific biological activities and mechanistic pathways.
Research Applications in Chemical Biology and Advanced Materials
Role as Versatile Synthetic Intermediates and Building Blocks for Complex Molecules
4H-1-Benzopyran-4-one, 5-bromo- serves as a crucial building block in the synthesis of more complex molecules. The bromine atom can be readily displaced or participate in cross-coupling reactions, allowing for the introduction of various functional groups and the construction of intricate molecular architectures. evitachem.com This versatility has been exploited in the synthesis of a range of heterocyclic compounds and other complex organic structures. nih.govresearchgate.net
The chromone (B188151) nucleus itself is a privileged structure in medicinal chemistry, found in numerous natural and synthetic bioactive molecules. ijrpc.comacs.org The bromo-substitution enhances the synthetic utility of the chromone scaffold, facilitating the creation of diverse libraries of compounds for biological screening. For instance, the bromine atom can be replaced by nucleophiles like amines or alcohols, or the aromatic ring can undergo further electrophilic substitutions. evitachem.com This reactivity is fundamental to its role in drug discovery and the development of novel therapeutic agents. nih.gov
Derivatives of 4H-1-Benzopyran-4-one, 5-bromo- are instrumental in constructing a variety of heterocyclic systems. The bromo-group can be leveraged in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds and assemble more elaborate molecules. This approach has been successfully used to synthesize functionalized chromones with potential applications in various fields. researchgate.net
Table 1: Synthetic Applications of 4H-1-Benzopyran-4-one, 5-bromo- and its Derivatives
| Application | Description | Key Reactions | References |
|---|---|---|---|
| Heterocycle Synthesis | Serves as a precursor for the synthesis of various fused and substituted heterocyclic compounds. | Nucleophilic substitution, Cross-coupling reactions | nih.govresearchgate.net |
| Complex Molecule Construction | Acts as a foundational scaffold for building intricate molecular architectures. | Palladium-catalyzed couplings (e.g., Suzuki) | researchgate.net |
| Drug Discovery | Utilized in the generation of compound libraries for screening potential therapeutic agents. | Functional group interconversion, Derivatization | nih.gov |
| Fluorinated Azaheterocycles | Used in the construction of biologically important CF3-bearing azaheterocycles like pyrazoles and pyridones. | Reaction with N-nucleophiles | mdpi.comsemanticscholar.org |
Development of Advanced Fluorescent Probes and Sensors for Research
The chromone scaffold is known to be a component of many fluorescent compounds. ijrpc.com The introduction of a bromine atom provides a site for modification to develop advanced fluorescent probes and sensors. These tools are invaluable in chemical biology for visualizing and quantifying specific analytes in complex biological systems.
The development of fluorescent probes often involves a fluorophore, a recognition unit, and a signaling mechanism. acs.org The 4H-1-Benzopyran-4-one, 5-bromo- can be functionalized to incorporate these elements. For example, the bromine atom can be replaced with moieties that interact with specific ions or molecules, leading to a change in the fluorescent properties of the chromone core. This "turn-on" or "turn-off" response allows for the detection of the target analyte. mdpi.com
Chromone-based fluorescent probes have been developed for various applications, including the detection of hydrogen sulfide (B99878) (H2S), a significant biological signaling molecule. rsc.org While this specific study did not use the 5-bromo derivative, it highlights the potential of the chromone fluorophore in sensor design. The principles can be extended to 5-bromo-chromone to create probes with unique properties. Furthermore, fluorescein (B123965) derivatives bearing a bromine moiety have been synthesized and are expected to be key compounds for applications in sensors and biomarkers. nih.gov
Table 2: Characteristics of Chromone-Based Fluorescent Probes
| Feature | Description | Importance in Sensing | References |
|---|---|---|---|
| Fluorophore Core | The chromone ring system provides the basic fluorescent properties. | Foundation for probe design | ijrpc.com |
| Recognition Moiety | Functional groups attached to the chromone core that selectively bind to the analyte. | Determines the specificity of the sensor | acs.org |
| Signaling Mechanism | The change in fluorescence (intensity, wavelength) upon analyte binding. | Enables detection and quantification | mdpi.com |
| Stokes Shift | The difference between the maximum absorption and emission wavelengths. | A large Stokes shift is desirable to minimize self-quenching. | rsc.org |
Investigation in Material Science for Optoelectronic and Polymeric Systems
The chromone framework is also being explored for its potential in material science, particularly in the development of optoelectronic and polymeric materials. The delocalized π-electron system of the benzopyran ring contributes to its electronic and optical properties.
The synthesis of 3-(2-Thienyl)chromones via Suzuki-Miyaura coupling of 3-bromochromone (B1268052) demonstrates the utility of brominated chromones in creating materials for optoelectronics. These materials exhibit interesting photophysical properties that could be harnessed in devices like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The bromine atom in 4H-1-Benzopyran-4-one, 5-bromo- offers a convenient point for polymerization or for grafting onto polymer backbones, leading to the creation of novel polymeric systems with tailored optical and electronic characteristics.
Furthermore, chromone-based coordination polymers have been fabricated and studied for their optoelectronic properties, showing semiconductor behavior. researchgate.net The ability to functionalize the chromone unit, for which the 5-bromo derivative is a prime candidate, opens up possibilities for tuning the properties of these materials. The use of fluorescent compounds in developing new materials for data recording and reading is also a promising area of research. researchgate.net
Exploration of Potential in Agrochemical Research (e.g., as research compounds for antimicrobial properties)
The chromone scaffold is present in many natural products with biological activity, including some with applications in agriculture. frontiersin.org Research into the antimicrobial properties of chromone derivatives is an active area, with the aim of developing new fungicides and bactericides to protect crops. nih.gov
Studies have shown that various substituted chromones exhibit significant antimicrobial and antifungal activity. researchgate.net For example, 3-iodochromone derivatives have been synthesized and evaluated as potential fungicides. frontiersin.org The presence and position of halogen atoms can significantly influence the biological activity of these compounds. Therefore, 4H-1-Benzopyran-4-one, 5-bromo- and its derivatives are valuable research compounds for exploring structure-activity relationships in the quest for new agrochemicals.
The development of hybrid molecules, where the chromone scaffold is combined with other pharmacologically active groups, is a strategy to enhance efficacy and overcome resistance. nih.gov The synthetic accessibility of derivatives from 5-bromo-chromone makes it an attractive starting material for such investigations.
Table 3: Fungicidal Activity of Selected Chromone Derivatives
| Compound | Target Fungus | Activity (ED50) | Reference |
|---|---|---|---|
| 6,8-Dichloro-3-iodochromone | Sclerotium rolfsii | 8.43 mg L⁻¹ | frontiersin.org |
| Indazolylchromones (e.g., 6f, 6t) | Various fungal pathogens | Showed significant fungicidal activity | nih.gov |
Note: This table provides examples of fungicidal activity from related chromone derivatives to illustrate the potential of the chemical class in agrochemical research.
Applications as Analytical Reagents in Transition Metal Ion Research
The ability of the chromone structure to chelate metal ions has led to its investigation as an analytical reagent for the detection and quantification of transition metals. The oxygen atoms in the pyran ring and the carbonyl group can coordinate with metal ions, leading to the formation of colored or fluorescent complexes.
While specific studies on 5-bromo-4H-1-benzopyran-4-one as an analytical reagent are not extensively documented, related compounds have shown promise. For instance, chromogenic reagents based on the benzopyran structure have been used for the spectrophotometric determination of tungsten(VI) and palladium(II). researchgate.net The introduction of a bromine atom could modulate the selectivity and sensitivity of such reagents for specific metal ions. The development of fluorescent sensors for metal ions is also an active area of research.
Future Research Directions and Emerging Opportunities
Development of Novel and Sustainable Synthetic Methodologies for Halochromones
While established methods for the synthesis of halochromones exist, there is a continuous drive towards developing more efficient, environmentally friendly, and atom-economical approaches. rsc.org Future research is anticipated to focus on several key areas:
Catalytic Systems: The exploration of novel catalyst systems, particularly those based on abundant and non-toxic metals, holds significant promise for the synthesis of halochromones. researchgate.net This includes the development of palladium-catalyzed cross-coupling reactions and other transition-metal-catalyzed transformations that allow for precise and selective halogenation. researchgate.net
Green Chemistry Principles: A strong emphasis is being placed on synthetic methods that align with the principles of green chemistry. This includes the use of safer solvents, milder reaction conditions, and the reduction of hazardous byproducts. acs.org Electrochemical methods, for example, offer an environmentally friendly alternative by using electricity to drive the halogenation reaction, avoiding the need for harsh chemical oxidants. acs.org
In Situ Halogenation: Innovative tactics like the in situ oxidation of simple halide salts (e.g., KX) are being developed to generate the reactive halogenating species directly in the reaction mixture. rsc.org This approach improves atom economy and operator safety compared to traditional methods that use molecular halogens or N-halosuccinimides. rsc.org
In-depth Mechanistic Characterization of Underexplored Biological Interactions
While the biological activities of some 5-bromochromone derivatives have been reported, a comprehensive understanding of their mechanisms of action at the molecular level is often lacking. Future research should prioritize:
Target Identification and Validation: Identifying the specific molecular targets (e.g., enzymes, receptors) with which 5-bromochromone derivatives interact is crucial for understanding their biological effects. This can be achieved through a combination of biochemical assays, proteomic approaches, and genetic studies.
Structure-Activity Relationship (SAR) Studies: Systematic SAR studies are essential to elucidate how modifications to the 5-bromochromone scaffold influence its biological activity. This involves synthesizing a library of analogs with variations at different positions of the chromone (B188151) ring and evaluating their effects in relevant biological assays.
Elucidation of Signaling Pathways: Investigating the downstream signaling pathways that are modulated by 5-bromochromone derivatives will provide a more complete picture of their cellular effects. This can involve studying changes in gene expression, protein phosphorylation, and other cellular processes.
Integration of Advanced Computational and Experimental Approaches for Rational Design
The synergy between computational modeling and experimental validation is revolutionizing drug discovery and materials science. For 5-bromochromone research, this integrated approach can:
Accelerate the Design of Novel Compounds: Computational tools, such as molecular docking and quantum chemical calculations, can be used to predict the binding affinity of 5-bromochromone derivatives to their biological targets and to guide the design of new compounds with improved properties. researchgate.netresearchgate.net These in silico studies can help prioritize which compounds to synthesize and test, saving time and resources. researchgate.net
Predict Physicochemical Properties: Computational models can also be used to predict important physicochemical properties of 5-bromochromone derivatives, such as their solubility, permeability, and metabolic stability. This information is critical for optimizing their drug-like properties.
Provide Mechanistic Insights: Molecular dynamics simulations can provide insights into the dynamic interactions between 5-bromochromone derivatives and their biological targets, helping to elucidate their mechanism of action at an atomic level.
Exploration of New Application Domains for 4H-1-Benzopyran-4-one, 5-bromo- Based Scaffolds
The versatility of the 5-bromochromone scaffold suggests that its applications could extend beyond the currently explored areas. Future research could investigate its potential in:
Materials Science: The unique electronic and photophysical properties of halogenated chromones could be exploited in the development of new materials, such as organic light-emitting diodes (OLEDs), sensors, and photofunctional materials.
Chemical Biology: 5-Bromochromone-based probes could be developed as tools to study biological processes. For example, fluorescently labeled derivatives could be used to visualize specific cellular structures or to monitor the activity of certain enzymes.
Agrochemicals: The biological activity of chromone derivatives suggests they may have potential as novel pesticides or herbicides. Further investigation into their effects on agriculturally relevant pests and weeds could open up new avenues for their application.
Protein Scaffolding: The development of synthetic protein scaffolds based on peptide motifs and their corresponding adaptor domains is a growing area of research. frontiersin.org The 5-bromochromone core could potentially be incorporated into the design of novel scaffolds for applications in metabolic engineering and synthetic biology. frontiersin.org
By focusing on these future research directions, the scientific community can unlock the full potential of 4H-1-Benzopyran-4-one, 5-bromo- and its derivatives, leading to the development of new technologies and therapeutic agents that address unmet needs in medicine and beyond.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
